3-(2-Aminoethoxy)-5-chloropyridine dihydrochloride
Overview
Description
“3-(2-Aminoethoxy)pyridin-2-ol dihydrochloride” is a compound with a similar structure . It’s used in various scientific research and laboratory experiments.
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of two starting materials, followed by a series of chemical transformations. For example, “2-(2-aminoethoxy) ethanol” was synthesized by reacting glycine and formaldehyde .Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex and can involve multiple steps . For instance, the synthesis of “2-(2-aminoethoxy) ethanol” involves several reactions, including the reaction of 2-aminoacetaldehyde dihydrochloride with sodium cyanoborohydride .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For example, “3-(2-Aminoethoxy)pyridin-2-ol dihydrochloride” has been described in the literature, but specific properties were not provided .Scientific Research Applications
- Field : Pharmacology
- Application : This research involves the synthesis of homovanillic amide derivatives, which have been found to exhibit analgesic activity .
- Method : The exact method of synthesis is not specified in the available information, but it likely involves complex organic chemistry procedures .
- Results : The synthesized homovanillic amide derivatives were found to have analgesic activity, although the exact quantitative data or statistical analyses are not provided .
- Field : Organic Chemistry
- Application : 2-(2-Aminoethoxy)ethylamine, a compound with a similar structure, is used as a building block in organic chemistry .
- Method : The compound is typically used in reactions to synthesize more complex molecules .
- Results : The outcomes of these reactions would depend on the specific reaction conditions and other reactants used .
- Field : Inorganic Chemistry
- Application : A compound with a similar structure, 2-[2-(2-aminoethoxy)ethoxy]ethanamine dithiocarbamate (AEEEA DTC), is used in the synthesis of Mo(VI) and V(IV) complexes .
- Method : The exact method of synthesis is not specified in the available information, but it likely involves complex inorganic chemistry procedures .
- Results : The synthesized Mo(VI) and V(IV) complexes have potential biological applications, although the exact quantitative data or statistical analyses are not provided .
Synthesis of Homovanillic Amide Derivatives and Their Analgesic Activity
Use as a Building Block in Organic Chemistry
Synthesis of Mo(VI) and V(IV) Complexes
- Field : Organic Chemistry
- Application : 2,2′-Oxybis(ethylamine) dihydrochloride, a compound with a similar structure, was used in the synthesis of macrocyclic bisimines .
- Method : The exact method of synthesis is not specified in the available information, but it likely involves complex organic chemistry procedures .
- Results : The synthesized macrocyclic bisimines could have potential applications, although the exact quantitative data or statistical analyses are not provided .
- Field : Semiconductor Manufacturing
- Application : Compounds with similar structures, such as E-GRADE® CHOLINE HYDROXIDE and E-GRADE® THEMAH SLM, provide more environmentally acceptable alternatives to tetramethylammonium hydroxide for applications in semiconductor formulated cleaning, etching, or stripping .
- Method : These compounds are used in formulation of wafer or board cleans and post etch residue removal (PERR) .
- Results : The outcomes of these applications would depend on the specific reaction conditions and other reactants used .
Synthesis of Macrocyclic Bisimines
Semiconductor Formulated Cleaning, Etching, or Stripping Applications
- Field : Organic Chemistry
- Application : 2,2′-Oxydiethylamine dihydrochloride, a compound with a similar structure, was used in the synthesis of macrocyclic bisimines .
- Method : The exact method of synthesis is not specified in the available information, but it likely involves complex organic chemistry procedures .
- Results : The synthesized macrocyclic bisimines could have potential applications, although the exact quantitative data or statistical analyses are not provided .
- Field : Semiconductor Manufacturing
- Application : Compounds with similar structures, such as E-GRADE® CHOLINE HYDROXIDE and E-GRADE® THEMAH SLM, provide more environmentally acceptable alternatives to tetramethylammonium hydroxide for applications in semiconductor formulated cleaning, etching, or stripping .
- Method : These compounds are used in formulation of wafer or board cleans and post etch residue removal (PERR) .
- Results : The outcomes of these applications would depend on the specific reaction conditions and other reactants used .
Synthesis of Macrocyclic Bisimines
Semiconductor Formulated Cleaning, Etching, or Stripping Applications
Safety And Hazards
Future Directions
Research on similar compounds is ongoing, with potential applications in areas such as light-emitting diodes and wound dressing . The use of new additives with multi-functional groups, such as “2-(2-(2-Aminoethoxy)ethoxy)acetic acid”, has been suggested to facilitate the oriented growth of perovskite and passivate defects .
properties
IUPAC Name |
2-(5-chloropyridin-3-yl)oxyethanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O.2ClH/c8-6-3-7(5-10-4-6)11-2-1-9;;/h3-5H,1-2,9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AANGACWPCXIVSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)OCCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethoxy)-5-chloropyridine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.